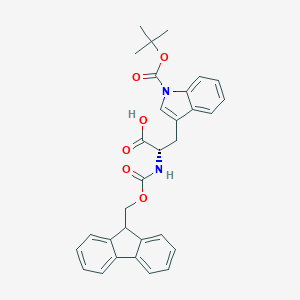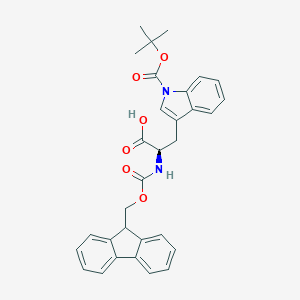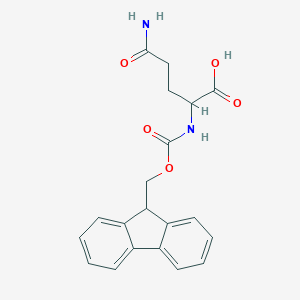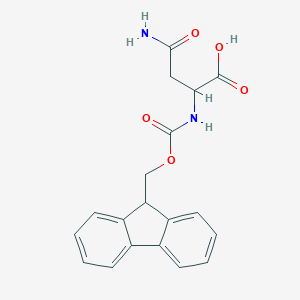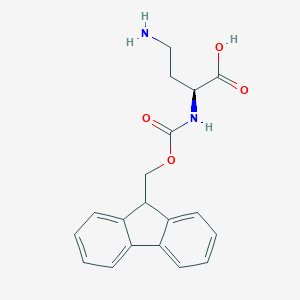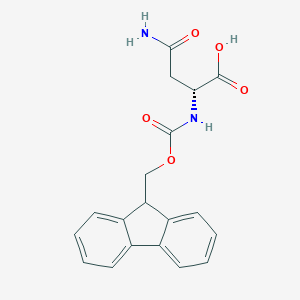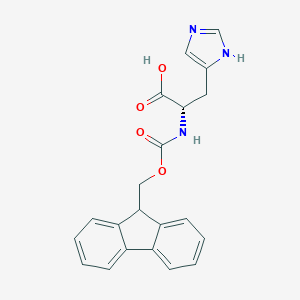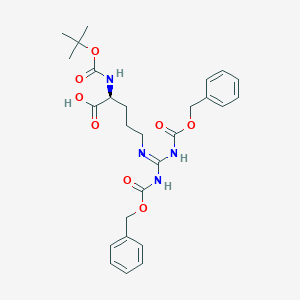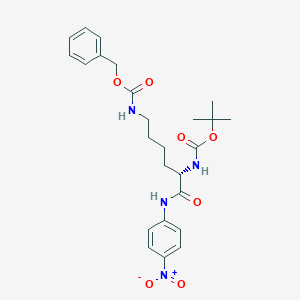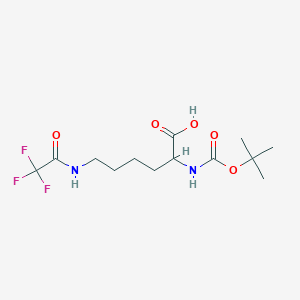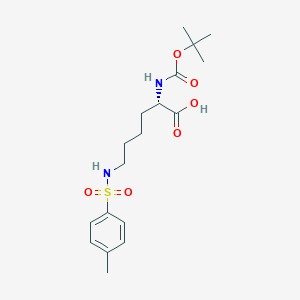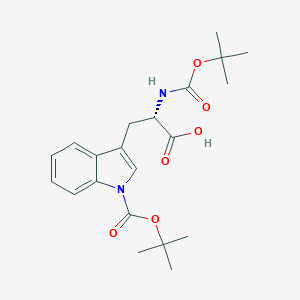
Boc-Trp(Boc)-OH
Overview
Description
Boc-Trp(Boc)-OH, also known as N-tert-Butyloxycarbonyl-L-tryptophan, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis as a protected form of tryptophan, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is crucial in multi-step organic synthesis to prevent unwanted reactions at the amino group.
Mechanism of Action
Target of Action
Boc-Trp(Boc)-OH, also known as tert-butyloxycarbonyl-tryptophan, is primarily used as a protecting group in organic synthesis . It is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The primary targets of this compound are the amino groups present in several compounds, including natural products, amino acids, and peptides .
Mode of Action
The this compound compound interacts with its targets (amino groups) by masking them, thereby preventing them from undergoing unwanted reactions during the synthesis process . This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
The biochemical pathways involved in the action of this compound primarily revolve around the protection and deprotection of amino groups. The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Deprotection methodologies include the use of strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .
Pharmacokinetics
The stability of the boc group to various conditions (eg, nucleophilic reagents, hydrogenolysis, and base hydrolysis) suggests that it may have good stability and potentially favorable bioavailability if used in a biological context .
Result of Action
The primary result of the action of this compound is the successful protection of amino groups during organic synthesis, allowing for selective formation of bonds of interest while minimizing competing reactions with reactive functional groups . This enables the synthesis of complex molecules, including peptides, without unwanted side reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reactions for the protection and deprotection of the Boc group take place under specific conditions, such as basic conditions for protection and acidic conditions for deprotection . Additionally, the stability of the Boc group to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests that it can withstand a variety of chemical environments .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, Boc-Trp(Boc)-OH plays a crucial role as a protecting group for amines . It interacts with enzymes, proteins, and other biomolecules during the synthesis process. The nature of these interactions is primarily protective, preventing unwanted reactions with the amine group during certain stages of synthesis .
Cellular Effects
The effects of this compound on cells and cellular processes are largely related to its role in peptide synthesis. By protecting the amine group, this compound allows for more precise control over reactions, influencing cell function by enabling the production of specific peptides .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role as a protecting group. It binds to the amine group in amines, preventing it from reacting until the Boc group is removed . This can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change as the Boc group is selectively removed from the compound . This deprotection process reveals the amine group, allowing it to participate in subsequent reactions .
Metabolic Pathways
In terms of metabolic pathways, this compound is involved in the processes of peptide synthesis and deprotection . It interacts with enzymes and other biomolecules during these processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed as part of the larger molecules it helps to synthesize . Its localization and accumulation would therefore depend on the properties of these molecules .
Subcellular Localization
The subcellular localization of this compound would also depend on the properties of the larger molecules it helps to synthesize . As a protecting group, it does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Trp(Boc)-OH typically involves the protection of the amino group of tryptophan with a tert-butyloxycarbonyl group. This can be achieved by reacting tryptophan with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-Trp(Boc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Boc-Trp(Boc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: It is used in the development of peptide-based drugs due to its stability and ease of incorporation into peptide chains.
Biological Studies: It is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Trp-OH: Another protected form of tryptophan where the amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Cbz-Trp-OH: A protected form of tryptophan with a carbobenzoxy (Cbz) group.
Uniqueness
Boc-Trp(Boc)-OH is unique due to its stability under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6/c1-20(2,3)28-18(26)22-15(17(24)25)11-13-12-23(19(27)29-21(4,5)6)16-10-8-7-9-14(13)16/h7-10,12,15H,11H2,1-6H3,(H,22,26)(H,24,25)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATGZMFSCKUQGO-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


